Boc-L-beta-homoarginine(tos)

Descripción

Historical Development and Discovery

The development of Boc-L-beta-homoarginine(tos) represents a significant milestone in the evolution of protected amino acid derivatives for peptide synthesis. The compound emerged from the broader research into homoarginine, which was first recognized as a naturally occurring amino acid structurally similar to arginine. The historical trajectory of this compound's development can be traced through the advancement of peptide synthesis methodologies and the growing need for more sophisticated building blocks in medicinal chemistry.

The foundational work on homoarginine itself established that this amino acid is formed as a derivative from lysine through reactions similar to those of the urea cycle, with ornithine transcarbamylase serving as the main enzyme for homoarginine synthesis. This understanding provided the biochemical context that would later inform synthetic approaches to homoarginine derivatives. The recognition that homoarginine serves multiple biological functions, including its role as a growth inhibitor of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans, further motivated the development of synthetic analogs.

The specific development of the Boc-protected, tosyl-modified beta-homoarginine derivative emerged from the need to create more stable and manipulable forms of homoarginine for use in solid-phase peptide synthesis. The introduction of the tert-butoxycarbonyl protecting group and the tosyl modification represented a strategic approach to enhancing the compound's utility in synthetic applications while maintaining its essential structural characteristics. Research efforts in the early 2000s began exploring various synthetic strategies for creating beta-amino acid derivatives, recognizing their potential for developing peptides with enhanced biological properties and improved therapeutic profiles.

The synthesis methodologies developed for Fmoc-protected beta-homoarginine, which preceded the Boc-tosyl variant, employed two distinct strategies: the Arndt-Eistert homologation of alpha-arginine and the guanidinylation of beta-homoornithine. These pioneering approaches established the foundation for subsequent developments in homoarginine derivative synthesis, ultimately leading to the refined protocols used for producing Boc-L-beta-homoarginine(tos). The compound's development was further influenced by advances in solid-phase peptide synthesis techniques, which created demand for amino acid derivatives with improved coupling efficiency and reduced side reactions.

Nomenclature and Chemical Identity

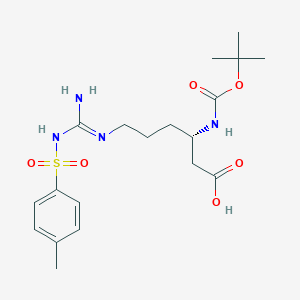

Boc-L-beta-homoarginine(tos) possesses a complex nomenclature system that reflects its sophisticated chemical structure and functional group arrangements. The compound is formally designated as Nβ-Boc-Nω-tosyl-L-β-homoarginine, with the Chemical Abstracts Service registry number 136271-81-3. The molecular formula C19H30N4O6S corresponds to a molecular weight of 442.53 grams per mole, establishing its identity as a substantial organic molecule with multiple functional domains.

The systematic nomenclature reveals several critical structural features that define the compound's chemical identity. The designation "Nβ-Boc" indicates the presence of a tert-butoxycarbonyl protecting group attached to the beta-amino position, while "Nω-tosyl" specifies the attachment of a para-toluenesulfonyl group to the omega-nitrogen of the guanidino functionality. The "L-β-homoarginine" portion of the name indicates the L-stereochemistry and the beta-homologated structure, which extends the carbon chain length compared to conventional arginine by one methylene unit.

Alternative nomenclature systems provide additional perspectives on the compound's structural organization. The International Union of Pure and Applied Chemistry name describes the molecule as (3S)-6-{[(1E)-amino{[(4-methylphenyl)sulfonyl]amino}methylidene]amino}-3-[(tert-butoxycarbonyl)amino]hexanoic acid. This systematic description explicitly identifies the stereochemistry at the 3-position, the hexanoic acid backbone, and the specific substitution pattern of the functional groups.

The compound is known by numerous synonyms that reflect different aspects of its structure or applications in research contexts. These include Boc-β-HoArg(Tos)-OH, Boc-beta-Homoarginine(Tos), and N-beta-t-butoxycarbonyl-N-omega-(p-toluenesulfonyl)-L-beta-homoarginine. The diversity of nomenclature systems reflects the compound's broad utility across different research disciplines and the various conventions employed in peptide chemistry, medicinal chemistry, and synthetic organic chemistry.

The chemical identity is further characterized by specific structural features that distinguish it from related compounds. The tert-butoxycarbonyl group provides acid-labile protection for the amino functionality, enabling selective deprotection under controlled conditions. The tosyl group serves dual purposes: protecting the guanidino nitrogen during synthesis and providing a handle for further chemical modifications. The beta-homologated structure introduces an additional methylene group into the side chain, altering the spatial relationships and potential interactions compared to natural arginine.

Position in Amino Acid Chemistry Research

Boc-L-beta-homoarginine(tos) occupies a significant position within the broader landscape of amino acid chemistry research, particularly in the rapidly evolving field of non-natural amino acid development. The compound represents a sophisticated example of how structural modifications to natural amino acids can be systematically employed to create building blocks with enhanced properties for peptide synthesis and medicinal chemistry applications.

Within the context of beta-amino acid research, this compound exemplifies the strategic approach to developing conformationally constrained analogs of natural amino acids. Beta-amino acids have gained considerable attention due to their ability to induce specific secondary structures in peptides, such as the formation of 3₁₄-helices, which can provide enhanced stability and altered biological activity profiles. The homoarginine scaffold provides a particularly valuable framework for these investigations due to the biological significance of arginine-containing sequences in protein interactions and cellular processes.

The compound's position in amino acid chemistry is further defined by its role in advancing protective group strategies for complex amino acid derivatives. The combination of Boc and tosyl protecting groups represents a sophisticated approach to orthogonal protection, allowing for selective deprotection and modification during multi-step synthetic sequences. This protective group combination has influenced subsequent developments in amino acid derivative synthesis and has established methodological precedents for handling similar complex substrates.

Research applications of Boc-L-beta-homoarginine(tos) extend beyond simple peptide synthesis to encompass investigations of structure-activity relationships in bioactive peptides. The compound has been utilized in studies examining the conformational requirements for peptide-protein interactions, particularly in systems where arginine residues play critical roles in binding affinity and specificity. These applications have contributed to a deeper understanding of how structural modifications at the amino acid level can be translated into functional differences at the peptide and protein levels.

The compound's integration into contemporary amino acid chemistry research is also evidenced by its incorporation into automated synthesis protocols and its compatibility with modern analytical techniques. Solid-phase peptide synthesis methodologies have been optimized to accommodate the unique reactivity profile of this derivative, enabling its routine use in complex peptide assembly projects. The development of analytical methods for monitoring the incorporation and deprotection of this building block has contributed to broader advances in peptide synthesis monitoring and quality control.

Significance in Peptide Science

The significance of Boc-L-beta-homoarginine(tos) in peptide science extends far beyond its role as a simple building block, encompassing its contributions to fundamental understanding of peptide structure, function, and therapeutic potential. The compound has emerged as a critical tool for investigating how subtle structural modifications can profoundly impact peptide properties, including conformational stability, biological activity, and resistance to enzymatic degradation.

In the realm of conformational studies, Boc-L-beta-homoarginine(tos) has been instrumental in advancing understanding of beta-peptide secondary structures. Research utilizing this compound has demonstrated that beta-peptides containing homoarginine residues can form stable helical structures stabilized by electrostatic interactions between positively charged homoarginine residues and negatively charged amino acid residues. These findings have significant implications for the design of peptide-based therapeutics with improved stability and bioactivity profiles.

The compound's significance is particularly evident in the development of cell-penetrating peptides and protein transduction domains. Homoarginine-containing sequences have shown enhanced cellular uptake properties compared to their natural arginine counterparts, likely due to altered interactions with cell membrane components and modified conformational preferences. This property has led to extensive investigation of homoarginine derivatives in drug delivery applications, where improved cellular uptake can translate directly into enhanced therapeutic efficacy.

The impact of Boc-L-beta-homoarginine(tos) on therapeutic peptide development represents another dimension of its significance in peptide science. The compound has been incorporated into modified versions of bioactive peptides to examine how structural changes affect pharmacological properties. Studies examining peptides containing beta-homoarginine residues have revealed that these modifications can alter binding kinetics, selectivity profiles, and metabolic stability, providing valuable insights for rational drug design approaches.

Furthermore, the compound has contributed to advancing synthetic methodologies in peptide science through its use in developing improved coupling protocols and protective group strategies. The challenges associated with incorporating beta-amino acid derivatives into peptide sequences have driven innovations in coupling reagent selection, reaction optimization, and purification techniques. These methodological advances have benefited the broader peptide synthesis community and have enabled the routine preparation of increasingly complex peptide structures.

The compound's role in peptide science is also exemplified by its contributions to understanding peptide-protein interactions at the molecular level. Structural studies of peptides containing homoarginine residues have provided insights into how extended side chain conformations can influence binding modes and interaction energetics. These findings have informed computational modeling approaches and have contributed to the development of more accurate predictive models for peptide-protein interactions, ultimately advancing the field's ability to design peptides with desired binding properties.

Propiedades

IUPAC Name |

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375806 | |

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136271-81-3 | |

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Arndt-Eistert Homologation

This classical method extends the arginine side chain via Wolff rearrangement. L-arginine is first converted to its acyl chloride, which reacts with diazomethane to form a diazoketone. Photolytic or thermal rearrangement yields the β-homoarginine precursor.

Reaction Conditions

Enzymatic Transamination

Recent advances employ ω-transaminases to convert δ-guanidino-α-ketovaleric acid into β-homoarginine. This biocatalytic route offers superior stereocontrol but requires genetic engineering of enzyme specificity.

Comparative Analysis

| Method | Stereopurity (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Arndt-Eistert | 95–98 | Industrial | High (toxic reagents) |

| Enzymatic | >99 | Pilot-scale | Low (aqueous media) |

Protection of Functional Groups

α-Amino Protection with Boc

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions:

Optimized Parameters

Guanidine Protection with Tosyl

Tosylation of the guanidine group employs p-toluenesulfonyl chloride (TosCl) in dichloromethane (DCM):

Critical Considerations

-

Stoichiometry : 1.5 equiv TosCl ensures complete mono-tosylation.

-

pH Control : Maintain pH 8–9 with NaHCO₃ to prevent N-over-O sulfonylation.

-

Side Reactions : <2% bis-tosylated byproduct (removed during purification).

Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-β-homoarginine(Tos) is frequently incorporated into peptides via Boc-SPPS. A representative protocol for resin-bound synthesis includes:

Resin Functionalization

-

Resin : 2-Chlorotrityl chloride resin (1.2 mmol/g loading)

-

Coupling Agents : DIC (N,N'-diisopropylcarbodiimide) and 6-Cl-HOBt

Cyclization Efficiency

| Peptide Sequence | Coupling Reagent | Cyclization Yield (%) |

|---|---|---|

| c[-d-Arg-Phe-Lys-Dmt-] | BOP/DMAP | 92 |

| c[-d-hArg-Phe-Lys-Dmt-] | HBTU/HOAt | 88 |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Final purification uses reversed-phase HPLC with the following parameters:

| Column | Mobile Phase | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 (250 × 4.6 mm, 5 µm) | A: 0.1% TFA/H₂O | 5–50% B | 12.3 |

| B: 0.1% TFA/ACN | over 30 min |

Purity Standards

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

-

δ 1.38 (s, 9H, Boc CH₃)

-

δ 2.42 (s, 3H, Tos CH₃)

-

δ 7.35–7.80 (m, 4H, Tos aromatic)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Racemization During Coupling

β-amino acids exhibit lower racemization rates than α-analogs due to restricted rotation. Key mitigations:

Tosyl Group Migration

Partial Tos transfer to adjacent residues occurs in HOBt-mediated couplings:

Industrial-Scale Production Insights

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Cycle Time | 72 hours | 120 hours |

| Overall Yield | 58% | 63% (optimized workup) |

| Cost per Gram | $612 (1 g) | $245 (5 kg batch) |

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance Tosylation efficiency:

Análisis De Reacciones Químicas

Protection and Deprotection Reactions

Mechanistic Insights :

- Boc Deprotection : Protonation of the Boc carbonyl oxygen by TFA leads to carbamic acid intermediate, releasing CO₂ and tert-butanol .

- Tos Deprotection : HF cleaves the sulfonamide bond via nucleophilic attack, while HOBt mediates Tos removal through intermediate sulfonate ester formation .

Peptide Coupling Reactions

Boc-L-β-Homoarginine(Tos) is incorporated into peptides via solid-phase peptide synthesis (SPPS) using Boc chemistry. Key coupling agents include:

| Coupling Reagent | Efficiency | Racemization Risk | Applications |

|---|---|---|---|

| HBTU/HOBt | High | Low | Standard for β-amino acids; minimizes β-sheet formation. |

| BOP | Moderate | Moderate | Used in fragment condensations. |

| DCC/HOSu | Variable | High | Less preferred due to steric hindrance. |

Notable Observations :

- β-Homoarginine’s extended backbone alters peptide conformation, enhancing resistance to proteolysis .

- Coupling yields >90% reported for β-oligoarginines using HBTU/HOBt protocols .

Side Reactions and Stability

| Reaction Type | Conditions | Outcome | Mitigation Strategies |

|---|---|---|---|

| Aspartimide Formation | Basic pH or prolonged storage | Cyclization at Asp/Glu residues; less prevalent in β-homoarginine derivatives. | Use cyclohexyl esters or low-temperature coupling. |

| Racemization | High-pH coupling conditions | Epimerization at α-carbon; rare due to Boc group’s electron-withdrawing effect. | Optimize coupling pH (<8.5). |

| Tos Migration | HOBt-containing reagents | Partial Tos transfer to adjacent residues. | Limit HOBt exposure time. |

Stability Data :

- Thermal Stability : Stable at ≤25°C for >6 months under inert gas .

- Solubility : Soluble in DMF, DCM, and acetonitrile; insoluble in water .

Bioconjugation and Functionalization

Boc-L-β-Homoarginine(Tos) serves as a scaffold for targeted drug delivery systems :

- Carboxylic Acid Activation : Reacts with EDC/NHS to form active esters for amide linkages .

- Guanidino Modifications : Tos group replaced with fluorescent tags (e.g., FITC) post-deprotection for cellular uptake studies .

Case Study :

- Fluorescently labeled β-octaarginine (derived from β-homoarginine) demonstrated nuclear localization in HeLa cells without cytotoxicity .

Enzymatic and Biological Reactivity

Pharmacological Relevance :

Aplicaciones Científicas De Investigación

Peptide Synthesis and Drug Development

Boc-L-beta-homoarginine(tos) is utilized as a chiral building block in the synthesis of peptides and peptidomimetics. The incorporation of this compound into peptide structures can enhance their stability and bioactivity. Its unique properties allow for the design of peptides with improved pharmacokinetics, such as enhanced oral absorption and tissue distribution. This is particularly valuable in drug development, where modifications to peptide sequences can lead to more effective therapeutic agents .

Recent studies have highlighted the role of homoarginine , the active form related to Boc-L-beta-homoarginine(tos), in cardiovascular health. Research indicates that homoarginine supplementation can modulate inflammatory processes associated with atherogenesis. In a study involving ApoE-deficient mice, it was found that homoarginine significantly reduced atherosclerotic plaque formation by affecting T-cell functions and cytoskeletal organization . This suggests potential applications for Boc-L-beta-homoarginine(tos) in developing therapies aimed at preventing cardiovascular diseases.

Protease Inhibition

Boc-L-beta-homoarginine(tos) has been explored for its potential as a protease inhibitor. Non-canonical amino acids like this one can confer resistance to proteolytic degradation, making them suitable candidates for designing inhibitors against various enzymes involved in pathological processes . The structural modifications provided by Boc-L-beta-homoarginine(tos) can enhance the specificity and efficacy of these inhibitors.

Analytical Techniques

The analysis of homoarginine levels in biological samples is crucial for understanding its metabolic pathways. High-performance liquid chromatography (HPLC) methods have been developed for accurately measuring homoarginine concentrations, which can be instrumental in studying its physiological roles and therapeutic potentials . Such analytical techniques are essential for validating the efficacy of compounds like Boc-L-beta-homoarginine(tos) in clinical settings.

Case Study: Cardiovascular Effects

In a controlled experiment, female ApoE-deficient mice were supplemented with homoarginine to assess its impact on atherosclerosis. Results demonstrated a significant reduction in plaque formation and T-cell infiltration within lesions, suggesting that modifications to T-cell behavior through amino acid supplementation could have profound effects on cardiovascular health .

Case Study: Peptide Therapeutics

A series of synthesized peptides incorporating Boc-L-beta-homoarginine(tos) were tested for their binding affinity to specific receptors involved in pain modulation. These peptides exhibited enhanced stability and selectivity compared to traditional peptide structures, indicating the compound's utility in developing new analgesics .

Mecanismo De Acción

The mechanism of action of Boc-L-beta-homoarginine(tos) primarily involves its role as a protected amino acid derivative in peptide synthesis . The Boc and tosyl groups protect the amino and guanidine functionalities, respectively, allowing selective reactions at other sites . During peptide synthesis, these protecting groups are removed under specific conditions to reveal the reactive amino and guanidine groups, which then participate in peptide bond formation . The compound’s stability and reactivity are crucial for its effectiveness in these processes .

Comparación Con Compuestos Similares

Boc-L-beta-homoarginine(tos) belongs to a family of Boc- and Tos-protected amino acids. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Observations :

- Backbone Modification : The β-homoarginine extension in Boc-L-beta-homoarginine(tos) introduces a methylene group (–CH₂–) between the α- and β-carbons, elongating the side chain compared to Boc-Arg(Tos)-OH. This alters conformational flexibility and interaction with target proteins .

- Protection Strategy: Unlike Boc-Asn(Trt)-OH (which uses Trityl for amide protection), Boc-L-beta-homoarginine(tos) employs Tosyl for guanidino protection, enabling selective deprotection under mild acidic conditions .

Functional Comparisons

| Property | Boc-L-beta-homoarginine(tos) | Boc-Arg(Tos)-OH | Boc-Asn(Trt)-OH |

|---|---|---|---|

| Solubility | Low in water; soluble in DMF | Moderate in DMF | Poor in DMF |

| Deprotection Conditions | TFA (Boc), Na/NH₃ (Tos) | TFA (Boc) | TFA (Boc, Trt) |

| Applications | Peptide engineering, enzyme studies | Standard peptide synthesis | Glycopeptide synthesis |

Notable Findings:

- Synthetic Utility: Boc-L-beta-homoarginine(tos) is preferred for synthesizing peptides requiring prolonged guanidino group stability, whereas Boc-Arg(Tos)-OH is more cost-effective for routine applications .

- Biological Relevance : The β-homo modification mimics arginine’s cationic properties but resists enzymatic degradation, making it valuable in protease-resistant peptide design .

Market and Pricing

Actividad Biológica

Boc-L-beta-homoarginine(tos) (CAS No. 136271-81-3) is a derivative of homoarginine, an amino acid known for its structural similarity to arginine. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of peptide synthesis and cellular interactions. This article explores the biological activity of Boc-L-beta-homoarginine(tos), including its synthesis, mechanisms of action, and relevant research findings.

Boc-L-beta-homoarginine(tos) has the following chemical characteristics:

- Molecular Formula : C19H30N4O6S

- Molecular Weight : 442.53 g/mol

- Synonyms : Boc-beta-HoArg(Tos)-OH, BOC-N-OMEGA-TOSYL-L-BETA-HOMOARGININE

The compound features a tert-butyloxycarbonyl (Boc) protecting group and a p-toluenesulfonyl (tos) group, which are critical for its application in peptide synthesis and modification.

Synthesis and Applications

Boc-L-beta-homoarginine(tos) is synthesized through solid-phase peptide synthesis techniques, utilizing Fmoc-beta3 hArg(Boc)2-OH as a precursor. This method allows for the creation of beta-oligoarginines, which are essential in various biochemical applications, including drug delivery systems and protein transduction studies .

1. Cellular Uptake and Penetration

Research indicates that beta-oligoarginines, including Boc-L-beta-homoarginine derivatives, exhibit significant cell-penetrating abilities. In studies involving fluorescence-labeled beta3-oligoarginine amides, it was observed that longer-chain derivatives (8 and 10 residues) effectively entered cells and localized in the nuclei without relying on energy-dependent mechanisms . This suggests potential applications in drug delivery where non-invasive cellular entry is crucial.

2. Interaction with Cellular Components

The interaction of Boc-L-beta-homoarginine(tos) with cellular membranes has been studied using giant unilamellar vesicles (GUVs). The findings revealed that these compounds bind to the surface of anionic GUVs but do not penetrate lipid bilayers, highlighting a distinct mechanism of action compared to other peptides . This behavior is significant for designing peptides that can selectively target certain cell types or tissues.

3. Antimicrobial Activity

Despite its promising cellular uptake properties, Boc-L-beta-homoarginine(tos) derivatives have shown limited antimicrobial activity. In tests against various pathogens, including bacteria, no significant antibacterial effects were observed at concentrations up to 100 µM . This indicates that while the compound may facilitate cellular entry, it does not possess inherent antimicrobial properties.

Case Studies

- Cell Penetration Studies :

- Toxicity Assessments :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-L-beta-homoarginine(tos) in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., tert-butoxycarbonyl [Boc] and tosyl [Tos]) to prevent undesired side reactions. Steps include:

- Amino acid coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.

- Deprotection : Sequential removal of Boc and Tos groups under acidic conditions (e.g., TFA for Boc, HBr/acetic acid for Tos).

- Purification : Employ column chromatography (silica gel) or preparative HPLC to isolate the product. Validate purity via NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing Boc-L-beta-homoarginine(tos)?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on characteristic peaks (e.g., Boc tert-butyl at ~1.4 ppm).

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (, MW 454.5 g/mol).

- HPLC : Assess purity with reverse-phase C18 columns and UV detection at 220 nm. Cross-reference retention times with standards .

Q. How should Boc-L-beta-homoarginine(tos) be stored to maintain stability during experimental use?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or DMF to prevent hydrolysis. Monitor stability via periodic LC-MS to detect degradation (e.g., Tos group cleavage) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of Boc-L-beta-homoarginine(tos) in multi-step synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading).

- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps.

- Scale-Up Considerations : Maintain stoichiometric ratios during scaling; prioritize batch reactors for reproducibility .

Q. How should researchers address discrepancies in spectroscopic data when characterizing Boc-L-beta-homoarginine(tos)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling : Use N or C-labeled precursors to resolve ambiguous peaks.

- Collaborative Analysis : Share raw data with specialized labs for independent verification .

Q. What methodological approaches are recommended for studying the interaction of Boc-L-beta-homoarginine(tos) with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with immobilized protein targets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ).

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Q. What ethical considerations arise when using Boc-L-beta-homoarginine(tos) in biomedical research involving human subjects?

- Methodological Answer :

- Informed Consent : Disclose potential risks of arginine analogs in clinical trials.

- REB Approval : Submit protocols to ethics boards, emphasizing compliance with FAIR data principles (e.g., anonymization of patient data).

- Conflict of Interest : Disclose funding sources and intellectual property ties in publications .

Data Management and Reproducibility

Q. How can researchers ensure the reproducibility of Boc-L-beta-homoarginine(tos)-related experiments?

- Methodological Answer :

- Detailed Protocols : Document synthesis and characterization steps in supplementary materials (e.g., molar ratios, solvent grades).

- Open Data Platforms : Deposit raw spectra and chromatograms in repositories like Zenodo or ChemRxiv with unique DOIs.

- Peer Review : Share preprints for community feedback before formal submission .

Q. What standards should be followed for reporting research on Boc-L-beta-homoarginine(tos) in peer-reviewed journals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.